N-[(6-bromopyridin-3-yl)sulfonyl]-2,3-dimethyl-1H-indole-7-carboxamide
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Overview
Description
N-[(6-bromopyridin-3-yl)sulfonyl]-2,3-dimethyl-1H-indole-7-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of bromine, sulfonyl, and carboxamide groups, along with the indole core, makes it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-bromopyridin-3-yl)sulfonyl]-2,3-dimethyl-1H-indole-7-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromopyridine, 2,3-dimethylindole, and sulfonyl chloride.
Formation of Sulfonyl Intermediate: The 6-bromopyridine is reacted with sulfonyl chloride in the presence of a base like triethylamine to form the sulfonyl intermediate.
Coupling Reaction: The sulfonyl intermediate is then coupled with 2,3-dimethylindole under conditions that facilitate the formation of the desired carboxamide linkage. This step often requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Use of Continuous Flow Reactors: Implementing continuous flow chemistry to enhance reaction control and scalability.
Automation and Process Control: Utilizing automated systems for precise control over reaction parameters and product isolation.
Chemical Reactions Analysis
Types of Reactions
N-[(6-bromopyridin-3-yl)sulfonyl]-2,3-dimethyl-1H-indole-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially modifying the indole ring or other functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carboxamide group.
Substitution: The bromine atom on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3).
Major Products
Oxidation: Oxidized derivatives of the indole ring or sulfonyl group.
Reduction: Reduced forms of the carboxamide group, potentially leading to amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(6-bromopyridin-3-yl)sulfonyl]-2,3-dimethyl-1H-indole-7-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound’s interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.
Material Science: Its unique structure allows for exploration in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and new synthetic methodologies.
Mechanism of Action
The mechanism by which N-[(6-bromopyridin-3-yl)sulfonyl]-2,3-dimethyl-1H-indole-7-carboxamide exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dimethyl-1H-indole-7-carboxamide
- N-[(6-fluoropyridin-3-yl)sulfonyl]-2,3-dimethyl-1H-indole-7-carboxamide
- N-[(6-methylpyridin-3-yl)sulfonyl]-2,3-dimethyl-1H-indole-7-carboxamide
Uniqueness
N-[(6-bromopyridin-3-yl)sulfonyl]-2,3-dimethyl-1H-indole-7-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, or methyl analogs. This uniqueness can be leveraged in designing compounds with specific properties or activities.
Properties
IUPAC Name |
N-(6-bromopyridin-3-yl)sulfonyl-2,3-dimethyl-1H-indole-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3S/c1-9-10(2)19-15-12(9)4-3-5-13(15)16(21)20-24(22,23)11-6-7-14(17)18-8-11/h3-8,19H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLBZYVOXYBCGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2C(=O)NS(=O)(=O)C3=CN=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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